

Spectroscopic Analysis of 4-Bromobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4BAB
Cat. No.: B13925887

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromobenzaldehyde, a key intermediate in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering insights into its molecular structure and chemical environment. This document also outlines standardized experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4-Bromobenzaldehyde reveals the electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic and aldehydic regions.

Table 1: ^1H NMR Spectroscopic Data for 4-Bromobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.98	Singlet	-	1H	Aldehyde proton (-CHO)
7.78	Doublet	8.5	2H	Aromatic protons (ortho to -CHO)
7.69	Doublet	8.5	2H	Aromatic protons (ortho to -Br)

Solvent: CDCl_3 , Instrument Frequency: 500 MHz^[1]

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of 4-Bromobenzaldehyde.

Table 2: ^{13}C NMR Spectroscopic Data for 4-Bromobenzaldehyde

Chemical Shift (δ) ppm	Assignment
191.0	Aldehyde Carbonyl (C=O)
135.2	Aromatic Carbon (C-CHO)
132.5	Aromatic Carbon (C-H, ortho to -Br)
130.9	Aromatic Carbon (C-H, ortho to -CHO)
129.9	Aromatic Carbon (C-Br)

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromobenzaldehyde shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for 4-Bromobenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1705	Strong	C=O stretch (aldehyde)[2]
~1585, ~1485	Medium-Strong	C=C stretch (aromatic ring)[3]
~820	Strong	C-H bend (para-disubstituted aromatic)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for solid aromatic compounds like 4-Bromobenzaldehyde.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of 4-Bromobenzaldehyde.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrumental Parameters (for a 500 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30)

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: 3-4 s
- Spectral Width: -2 to 12 ppm
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1-2 s
 - Spectral Width: 0 to 220 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).
- Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

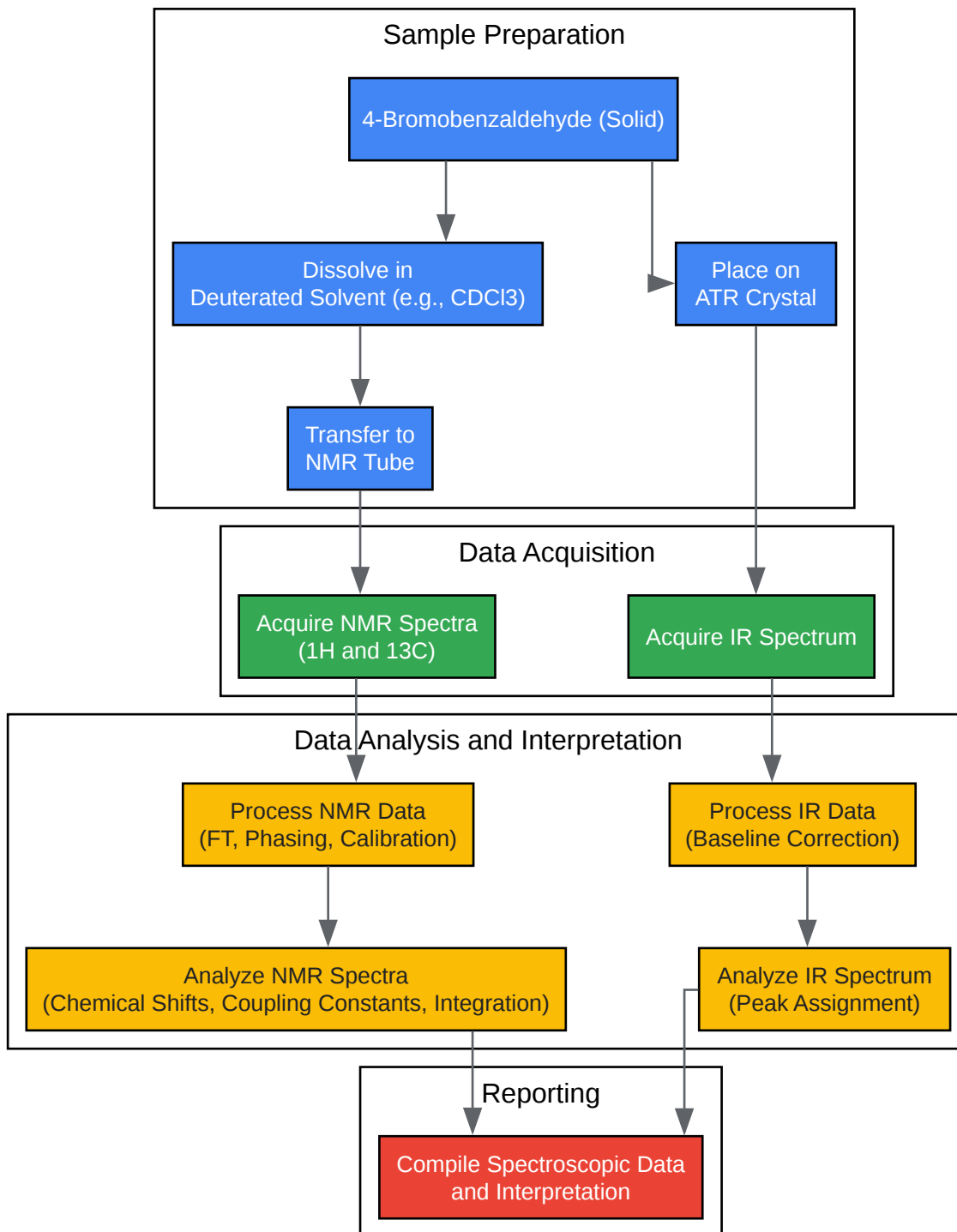
Sample Preparation and Data Acquisition:

- Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
- Place a small amount of solid 4-Bromobenzaldehyde onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- After data collection, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromobenzaldehyde.

Workflow for Spectroscopic Analysis of 4-Bromobenzaldehyde



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